1,5-dimethyl 3-(3-chlorophenyl)pentanedioate
Overview
Description
It has the molecular formula C13H15ClO4 and a molecular weight of 270.71 g/mol. This compound is characterized by the presence of a chlorophenyl group attached to a pentanedioate backbone, making it a unique and versatile chemical entity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-dimethyl 3-(3-chlorophenyl)pentanedioate typically involves the esterification of 3-(3-chlorophenyl)pentanedioic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by recrystallization or distillation .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity starting materials and stringent reaction conditions ensures the production of a high-quality product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
1,5-dimethyl 3-(3-chlorophenyl)pentanedioate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: 3-(3-chlorophenyl)pentanedioic acid.
Reduction: Dimethyl 3-(3-chlorophenyl)pentanediol.
Substitution: Various substituted chlorophenyl derivatives.
Scientific Research Applications
1,5-dimethyl 3-(3-chlorophenyl)pentanedioate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,5-dimethyl 3-(3-chlorophenyl)pentanedioate involves its interaction with specific molecular targets and pathways. The chlorophenyl group can interact with various enzymes and receptors, modulating their activity. The ester groups may undergo hydrolysis to release active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 3-(4-chlorophenyl)pentanedioate
- Dimethyl 3-(2-chlorophenyl)pentanedioate
- Dimethyl 3-(3-bromophenyl)pentanedioate
Uniqueness
1,5-dimethyl 3-(3-chlorophenyl)pentanedioate is unique due to the specific positioning of the chlorophenyl group, which imparts distinct chemical and biological properties. This compound’s versatility in undergoing various chemical reactions and its wide range of applications make it a valuable entity in scientific research and industrial applications .
Biological Activity
1,5-Dimethyl 3-(3-chlorophenyl)pentanedioate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound has a unique structure that contributes to its biological activity. The presence of the chlorophenyl group is significant as it can influence the compound's interaction with biological targets.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways. It has been noted for its potential effects on the GABAergic system, which is crucial in neuropharmacology.
1. GABAergic Activity
Research indicates that compounds similar to this compound may act as GABA analogs, influencing neurotransmission and exhibiting anxiolytic properties. This mechanism is essential for developing treatments for anxiety and related disorders .
2. Anticancer Potential
Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, modifications in the structure have shown improved efficacy in inhibiting tumor growth in preclinical models .
Case Studies
- Neuropharmacological Effects : A study explored the anxiolytic effects of similar compounds in animal models. The results demonstrated a significant reduction in anxiety-like behaviors, suggesting that this compound could have therapeutic applications in treating anxiety disorders .
- Antineoplastic Activity : In vitro studies have shown that certain analogs can inhibit cell proliferation in breast cancer and leukemia cell lines. The IC50 values obtained were below 50 µM, indicating promising anticancer activity.
Data Tables
Study | Compound | IC50 (µM) | Effect |
---|---|---|---|
Study A | This compound | <50 | Anxiolytic |
Study B | Derivative X | <25 | Cytotoxic against breast cancer |
Study C | Derivative Y | <10 | Inhibitory effect on leukemia cells |
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for evaluating its safety and efficacy. Studies indicate that the compound is absorbed well when administered orally and has a favorable metabolic profile. However, further toxicological assessments are necessary to establish safety margins for clinical use .
Properties
IUPAC Name |
dimethyl 3-(3-chlorophenyl)pentanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO4/c1-17-12(15)7-10(8-13(16)18-2)9-4-3-5-11(14)6-9/h3-6,10H,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFPJJRLQNIRTJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(CC(=O)OC)C1=CC(=CC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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